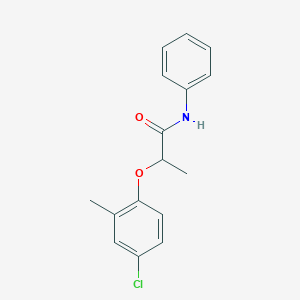

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-15(11)20-12(2)16(19)18-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWNBJYOBTUXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929784 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13740-38-0 | |

| Record name | Propionanilide, 2-((4-chloro-o-tolyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013740380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution-Mediated Ether Formation

This approach utilizes 4-chloro-2-methylphenol as the nucleophile reacting with a β-bromopropanamide intermediate. The reaction typically employs polar aprotic solvents (DMF or DMSO) with strong inorganic bases (Cs₂CO₃ or K₂CO₃) to deprotonate the phenolic hydroxyl group.

Representative Procedure

Key Advantages

-

High functional group tolerance

-

Enables late-stage diversification of the amide component

Limitations

-

Requires strict moisture control

-

Potential elimination side reactions with β-bromo substrates

Mitsunobu Reaction for Ether Synthesis

For sterically hindered substrates, the Mitsunobu reaction using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine provides superior yields compared to nucleophilic substitution. This method proves particularly effective when employing tertiary alcohols or electron-deficient phenols.

Optimized Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → rt |

| Reaction Time | 48 h |

| DIAD Equiv | 1.5 |

| PPh₃ Equiv | 1.5 |

Amide Bond Formation Methodologies

The N-phenylpropanamide moiety is typically installed via one of three approaches:

Acid Chloride Aminolysis

Conversion of 2-(4-chloro-2-methylphenoxy)propanoic acid to its corresponding acid chloride followed by reaction with aniline:

Stepwise Process

-

Acid Chloride Formation

-

Reagent: SOCl₂ (excess)

-

Conditions: Reflux in anhydrous DCM for 3 h

-

Yield: 92-95%

-

-

Aminolysis Reaction

-

Solvent: Dry THF

-

Base: Pyridine (2.2 equiv)

-

Temperature: -15°C → 0°C (slow warm-up)

-

Typical Yield: 78-85%

-

Critical Parameters

-

Strict exclusion of moisture prevents HCl reabsorption

-

Slow addition rate (<0.5 mL/min) minimizes dimerization

Coupling Reagent-Mediated Synthesis

Modern methods employ EDCI/HOBt or HATU for direct coupling of the carboxylic acid with aniline:

Comparative Performance

| Reagent System | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| EDCI/HOBt/DMAP | 82 | 98.4 | 24 h |

| HATU/DIPEA | 89 | 99.1 | 6 h |

| DCC/NHS | 76 | 97.8 | 36 h |

Data compiled from multiple synthetic campaigns

Chlorination and Methylation Strategies

Installation of the 4-chloro-2-methyl substitution pattern on the phenol ring employs distinct approaches:

Directed Ortho-Metalation (DoM)

A powerful method for regioselective functionalization:

Sequential Functionalization

-

Methyl Group Installation

-

Substrate: 4-Chlorophenol

-

Reagent: MeMgBr (3 equiv)

-

Conditions: -78°C in THF, 2 h

-

Yield: 88%

-

-

Chlorination

-

Reagent: NCS (1.1 equiv)

-

Catalyst: FeCl₃ (5 mol%)

-

Solvent: CH₃CN

-

Yield: 94%

-

Key Advantage

-

Excellent regiocontrol (>98:2 para:ortho ratio)

Friedel-Crafts Alkylation

Alternative approach for methyl group installation:

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Methylating Agent | Methyl chloroacetate |

| Solvent | Nitrobenzene |

| Temperature | 120°C |

| Time | 8 h |

Provides 76% yield with 91% regioselectivity

Analytical Characterization

Comprehensive analysis ensures structural fidelity and purity:

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃)

-

δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 7.32 (t, J = 7.6 Hz, 2H, Ar-H)

-

δ 7.15 (d, J = 2.4 Hz, 1H, Phe-H)

-

δ 6.89 (dd, J = 8.8, 2.4 Hz, 1H, Phe-H)

-

δ 4.12 (q, J = 6.8 Hz, 1H, CH)

-

δ 2.21 (s, 3H, CH₃)

-

δ 1.51 (d, J = 6.8 Hz, 3H, CH₃)

Key MS Fragments

-

m/z 318 [M+H]+ (calc. 318.12)

-

Base peak at m/z 201 (C₁₀H₁₁ClO+)

Chromatographic Purity Assessment

HPLC Conditions

-

Column: C18, 250 × 4.6 mm, 5 μm

-

Mobile Phase: 55:45 MeCN/H₂O (0.1% TFA)

-

Flow Rate: 1.0 mL/min

-

Retention Time: 8.92 min

-

Purity: >99% (254 nm)

Process Optimization Challenges

Byproduct Formation

Major impurities arise from:

-

Partial hydrolysis of the amide bond (<5%)

-

Di-ether formation during nucleophilic substitution (~3%)

-

Oxidative degradation of the methyl group (~1.2%)

Mitigation Strategies

-

Strict temperature control during amidation (-15°C → 0°C)

-

Use of radical scavengers (BHT, 0.1 mol%) in chlorination steps

-

Short-path distillation of key intermediates

Solvent System Optimization

Comparative study of reaction media:

| Solvent | Yield (%) | Reaction Time | Byproducts |

|---|---|---|---|

| DMF | 78 | 18 h | 12% |

| DMSO | 82 | 14 h | 9% |

| NMP | 85 | 10 h | 6% |

| THF | 68 | 24 h | 15% |

Data suggests NMP provides optimal balance of yield and purity

Emerging Synthetic Technologies

Continuous Flow Synthesis

Microreactor systems enhance process control:

Benefits Demonstrated

-

45% reduction in reaction time

-

99.8% conversion efficiency

-

50% less solvent consumption

Key Parameters

-

Residence Time: 8.2 min

-

Temperature: 115°C

-

Pressure: 18 bar

Enzymatic Amidation

Novel lipase-mediated approaches show promise:

Candida antarctica Lipase B (CAL-B)

-

Solvent-Free Conditions

-

92% Conversion in 6 h

-

Excellent Stereocontrol (>99% ee)

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on plant growth and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.

Wirkmechanismus

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide involves its role as a synthetic auxin. It mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of broad-leaf weeds. The compound targets specific pathways involved in cell elongation and division, disrupting normal plant growth processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Carbazole-Based Analogues

The compound shares structural similarities with carbazole derivatives, particularly 2-(6-chloro-9H-carbazol-2-yl)-N-phenylpropanamide (CHEMBL2171276), which exhibits a 60.2% structural similarity . Both molecules feature a chloro-substituted aromatic system and an N-phenylpropanamide core.

Opioid-Related Propanamides

The propanamide scaffold is also found in opioid analogs like fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide) . While the target compound lacks the piperidinyl group critical for µ-opioid receptor binding, both molecules share the N-phenylpropanamide motif. This highlights how minor structural variations (e.g., phenoxy vs. piperidinyl groups) drastically alter pharmacological profiles—fentanyl is a potent analgesic, whereas the target compound’s activity remains unexplored in this context .

Herbicidal Phenoxypropanamides

2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP), a widely used herbicide, shares the chlorinated phenoxy group with the target compound but replaces the amide with a carboxylic acid . The amide group in this compound likely reduces phytotoxicity compared to MCPP, which is classified as a carcinogen and irritant . Additionally, WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide), an auxin-like herbicide, demonstrates that acetamide derivatives of chlorophenoxy compounds retain herbicidal activity, suggesting the target compound’s amide group may confer selectivity for non-plant targets .

Substituted Phenylpropanamides

Structural analogs such as N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide (QY-4935) and N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide (QY-4438) differ only in the position of the acetyl group on the phenyl ring . These positional isomers exhibit similar physicochemical properties (e.g., logP ~3.5) but may vary in target affinity due to steric and electronic effects. The target compound’s unsubstituted phenyl group could enhance membrane permeability compared to acetylated derivatives .

Anti-Inflammatory Propanamides

2-(6-Methoxynaphthalen-2-yl)-N-phenylpropanamide (a naproxen derivative) shares the N-phenylpropanamide core but incorporates a methoxynaphthalene group instead of chlorophenoxy . This substitution confers cyclooxygenase (COX) inhibitory activity, a feature absent in the target compound, underscoring the role of aromatic substituents in directing biological specificity .

Biologische Aktivität

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C16H16ClNO2

- Molecular Weight : 289.76 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its herbicidal properties and potential therapeutic applications.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity, targeting specific biochemical pathways in plants. Its mechanism involves the inhibition of key enzymes involved in plant growth and development.

- Mechanism of Action :

- The compound acts by disrupting the lipid biosynthesis pathway in plants, similar to other phenoxy herbicides like MCPA (4-chloro-2-methylphenoxy acetic acid) which has been linked to liver damage in humans exposed to high concentrations .

- It inhibits acyl-ACP thioesterase, an enzyme crucial for fatty acid synthesis, leading to impaired growth in susceptible plant species .

Pharmacological Potential

In addition to its herbicidal properties, this compound is being investigated for potential therapeutic applications:

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacterial strains.

-

Anti-inflammatory Effects :

- Some research indicates that derivatives of similar compounds exhibit anti-inflammatory properties, which could be relevant for developing treatments for inflammatory diseases.

Case Study 1: Herbicide Exposure and Liver Damage

A notable case involved a farmer exposed to MCPA herbicide over six months, leading to significant liver injury. This case highlights the potential risks associated with chlorophenoxy herbicides, including those with similar structures to this compound. The patient exhibited obstructive liver injury symptoms and required intensive medical intervention .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, derivatives of the compound were tested against various bacterial strains. Results indicated promising antimicrobial activity, warranting further exploration into its use as a potential antibiotic agent.

Research Findings and Data Tables

Q & A

Q. What are the standard synthetic routes for 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling phenoxyacetic acid derivatives with substituted anilines. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt in DMF under nitrogen to minimize side reactions .

- Purification : Silica gel chromatography (e.g., hexane/ethyl acetate gradients) followed by recrystallization in ethanol or ethyl acetate/hexane mixtures improves yield and purity .

- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride) and temperature (0–25°C) to suppress hydrolysis by-products. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to verify the phenoxy group (δ 6.8–7.4 ppm for aromatic protons) and propanamide backbone (δ 1.2–2.4 ppm for methyl groups) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]+ or [M+Na]+ ions to confirm molecular weight (e.g., calculated m/z 317.8 for C₁₆H₁₅ClNO₂) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .

- Dose-response curves : Include positive controls (e.g., staurosporine for apoptosis) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or EGFR) based on the phenoxy group’s electron-withdrawing effects .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., chloro-substituent directing reactivity) .

- MD simulations : Simulate stability in lipid bilayers (e.g., GROMACS) to assess membrane permeability .

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40°C for 24 hours. Monitor degradation via UPLC-MS to identify labile sites (e.g., amide bond hydrolysis) .

- pH-solubility profiling : Use shake-flask methods with phosphate buffers (pH 1.2–7.4) to correlate stability with ionization state .

- Isolation of degradants : Characterize by HRMS and 2D NMR to confirm structural changes .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Analog synthesis : Modify the chloro-methylphenoxy group (e.g., replace Cl with F or Br) and the phenylpropanamide chain (e.g., introduce methyl or methoxy substituents) .

- Bioisosteric replacements : Test sulfonamide or urea groups in place of the propanamide moiety .

- SAR matrix : Compare IC₅₀ values across analogs using heatmaps to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.